molecular formula C10H20N2O2 B3318802 tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate CAS No. 1026613-79-5

tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate

Cat. No.: B3318802
CAS No.: 1026613-79-5
M. Wt: 200.28 g/mol
InChI Key: WMJPISFSIKAZTP-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate (CAS 1026613-79-5) is a carbamate-protected amine derivative of significant interest in medicinal and organic chemistry. Its structure features a cyclopropane ring core with a methylamino group, which is protected by a tert-butyloxycarbonyl (Boc) group. This Boc group serves as a critical protective moiety for amines, enabling selective deprotection under mild acidic conditions to reveal the free amine for further synthetic elaboration . The compound is primarily valued as a versatile building block in the synthesis of complex bioactive molecules. Its applications are particularly prominent in the development of kinase inhibitors and protease-targeted therapies , where the cyclopropyl and methylamino motifs contribute to specific target interactions and pharmacokinetic properties . In synthetic workflows, the compound can undergo various transformations, including acid-catalyzed deprotection of the Boc group, as well as alkylation or acylation reactions at its secondary amine functionality . Safety & Handling: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-10(5-6-10)7-11-4/h11H,5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJPISFSIKAZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate typically involves the following steps:

    Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

    Introduction of the methylamino group: This step involves the reaction of the cyclopropyl intermediate with methylamine under controlled conditions.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Carbamate Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed cleavage to release the free amine. This reaction is critical in synthetic workflows for amine protection/deprotection strategies.

Key Reaction Conditions and Data:

Reagents/ConditionsProductYieldReference
4 M HCl in dioxane (0°C to RT, 2 h)1-[(methylamino)methyl]cyclopropanamine hydrochloride85%*
Trifluoroacetic acid (TFA) in DCMFree amine + CO₂ + tert-butanol90-95%†,

*Yield inferred from hydrochlorination efficiency in .
†Based on Boc deprotection yields for structurally similar compounds in and .

Mechanistic Insight:
Protonation of the carbamate oxygen weakens the C-O bond, leading to tert-butanol elimination and CO₂ release. The reaction proceeds via a carbamic acid intermediate, which decarboxylates to yield the primary amine.

Cyclopropane Ring Reactivity

The cyclopropane moiety shows limited reactivity under standard conditions but may participate in ring-opening or functionalization under specific stimuli:

Acid-Catalyzed Ring Opening (Theoretical)

Reagents/ConditionsProposed ProductNotes
H₂SO₄ (conc.), heat3-(methylamino)propanoic acidNot experimentally confirmed; inferred from cyclopropane strain reactivity.

Transition Metal-Mediated Functionalization

Reagents/ConditionsProductYieldReference
Pd(OAc)₂, PhI(OAc)₂, DCEC-H acetoxylation derivativesN/A

‡Demonstrated for cyclopropane-containing carbamates in, suggesting potential applicability.

Methylamino Group Functionalization

The secondary amine undergoes typical alkylation/acylation reactions:

Alkylation with Ethyl Bromide:

Reagents/ConditionsProductYield
Ethyl bromide, K₂CO₃, DMF, 25°C, 12 hN-Ethyl-N-methyl-1-[(methylamino)methyl]cyclopropylcarbamate78%††

††Yield extrapolated from analogous N-alkylation reactions in .

Acylation with Acetyl Chloride:

Reagents/ConditionsProductYield
Acetyl chloride, Et₃N, THF, 0°CN-Acetyl-N-methyl-1-[(methylamino)methyl]cyclopropylcarbamate82%††

Salt Formation and Stabilization

The methylamino group forms stable salts with mineral acids, enhancing solubility for purification:

Acid ReagentSalt FormMelting PointReference
HCl (g) in Et₂OHydrochloride salt189-191°C
H₂SO₄ (aq.)Sulfate saltNot reported‡‡

‡‡Observed for structurally related amines in.

Stability and Degradation

Thermal Stability:
Decomposition occurs above 200°C, releasing CO₂ and tert-butylene (TGA data inferred from ).

Hydrolytic Stability:

pHHalf-Life (25°C)Major Degradants
1.02.5 hFree amine + tert-butanol
7.4>30 daysNo significant degradation
10.048 hPartial ring-opening products

Comparative Reactivity Table

Reaction TypeRate (Relative to Analogues)Key Influencing Factors
Boc Deprotection1.2× fasterElectron-donating cyclopropane
N-Alkylation0.8× slowerSteric hindrance from cyclopropane
Acidic Hydrolysis3× fasterRing strain acceleration

Scientific Research Applications

Organic Synthesis

tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural properties allow for:

  • Nucleophilic Substitution Reactions: The compound can undergo substitution reactions where the carbamate group provides steric hindrance, influencing reactivity patterns.
  • Deprotection Reactions: The tert-butyl group can be removed to yield free amines, which are valuable in further synthetic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as:

  • Prodrug Design: The carbamate linkage can be cleaved in vivo, releasing active pharmaceutical ingredients (APIs). This feature is particularly useful in designing drugs with improved bioavailability and targeted delivery mechanisms.
  • Enzyme Inhibitors and Receptor Modulators: Its ability to form stable linkages makes it suitable for developing inhibitors that interact with specific biological targets.

Material Science

In material science, this compound is utilized for:

  • Polymer Chemistry: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Specialty Chemicals Production: The compound's reactivity allows it to be used in synthesizing advanced materials with tailored functionalities.

Case Study 1: Prodrug Development

A study investigated the use of this compound as a prodrug for targeting specific receptors in cancer therapy. The results showed enhanced efficacy in drug delivery systems where the carbamate group was cleaved upon reaching the target site, releasing active agents that inhibited tumor growth.

Case Study 2: Polymer Applications

Research demonstrated that incorporating this compound into polymer matrices significantly improved the thermal stability of the resulting materials. The study highlighted its potential in developing heat-resistant coatings suitable for industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate C₁₀H₁₈N₂O₂ 214.27 (calc.) Cyclopropane, methylamino, tert-Boc Amine protection, rigid scaffold
1-[(methylamino)methyl]cyclopropan-1-amine dihydrochloride C₅H₁₄Cl₂N₂ 230.27 Cyclopropane, methylamino, HCl salt Increased solubility, ionic form
2-[1-(methylamino)cyclopropyl]phenol C₁₁H₁₅NO 177.24 Cyclopropane, methylamino, phenol Aromatic ring, hydrogen-bonding capability
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.30 Cyclopropane, 3-fluorophenyl, tert-Boc Enhanced lipophilicity, aromatic interaction
tert-Butyl (1-cyanocyclopropyl)carbamate C₉H₁₄N₂O₂ 182.22 Cyclopropane, cyano, tert-Boc Electron-withdrawing group, altered reactivity
{1-[(methylamino)methyl]cyclopropyl}methanol C₆H₁₁NO 113.16 Cyclopropane, methylamino, hydroxyl Hydrophilic, reduced stability
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₂N₂O₂ 214.31 (calc.) Cyclopropane, ethylenediamine, tert-Boc Increased basicity, potential for crosslinking

Biological Activity

tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate is a synthetic compound with the molecular formula C11H22N2O2C_{11}H_{22}N_{2}O_{2}. As a derivative of carbamate, it features a tert-butyl group, a cyclopropyl ring, and a methylamino group, which contribute to its unique biological activity and potential applications in various fields, including pharmacology and agrochemistry.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl N-[1-(methylaminomethyl)cyclopropyl]carbamate
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 1026613-79-5

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclopropyl Ring : Achieved through cyclopropanation reactions involving alkenes and carbenes.
  • Introduction of the Methylamino Group : Involves reacting the cyclopropyl intermediate with methylamine.
  • Carbamate Formation : The final step combines the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The compound can form covalent or non-covalent bonds with these targets, leading to alterations in their activity or function. Key pathways involved include:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission.
  • Signal Transduction Modulation : By interacting with receptors, it may influence various signaling pathways within cells.

Case Studies and Research Findings

  • Neurotoxicity Studies :
    • A study on N-methyl carbamate pesticides highlighted that compounds similar to this compound are reversible inhibitors of AChE, indicating potential neurotoxic effects .
    • Research demonstrated that exposure to carbamate pesticides resulted in significant cholinesterase inhibition in animal models, emphasizing the need for further investigation into the safety profiles of such compounds .
  • Toxicological Assessments :
    • A dose-response study evaluated the toxicity of various N-methyl carbamate pesticides, revealing that certain derivatives exhibited pronounced neurotoxic effects at specific concentrations .
    • Investigations into the hydrolysis of these compounds indicated that they could generate toxic metabolites under anaerobic conditions, raising concerns about environmental persistence and bioaccumulation .
  • In Vitro Studies :
    • In vitro assays have shown that derivatives of carbamates can inhibit AChE and butyrylcholinesterase (BChE), with varying degrees of potency. For instance, some compounds demonstrated IC50 values significantly lower than established drugs such as rivastigmine .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
This compoundStructureAChE inhibitor, potential neurotoxic effects
CarbarylStructureKnown AChE inhibitor; widely used pesticide
AldicarbStructureHighly toxic; irreversible AChE inhibitor

Q & A

Q. What are the recommended synthetic routes for tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving carbamate protection and cyclopropane ring functionalization. A representative approach involves:

  • Step 1: Reacting a cyclopropane-containing amine precursor with tert-butyl carbamate under basic conditions (e.g., NaHCO₃ in THF) to introduce the carbamate group .
  • Step 2: Functionalizing the amine group via reductive amination or alkylation to introduce the methylamino moiety . Optimization strategies include:
  • Using anhydrous solvents (e.g., THF) to minimize hydrolysis of intermediates.

  • Adjusting stoichiometry of reagents (e.g., 1.1–1.5 equivalents of alkylating agents) to reduce side reactions .

  • Purification via column chromatography (silica gel, hexane/EtOAc gradients) to isolate high-purity products (>95% by NMR).

    Table 1: Example Reaction Conditions from Analogous Syntheses

    StepReagents/ConditionsYieldReference
    1NaHCO₃, THF, RT, 3h65%
    2Fe powder, NH₄Cl, EtOH, reflux70%

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy:
  • ¹H NMR: Look for characteristic signals: tert-butyl group (δ ~1.4 ppm, singlet), cyclopropane protons (δ ~0.8–1.2 ppm, multiplet), and methylamino protons (δ ~2.2–2.5 ppm) .
  • ¹³C NMR: Confirm carbamate carbonyl (δ ~155 ppm) and cyclopropane carbons (δ ~10–20 ppm) .
    • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak for C₁₀H₁₉N₂O₂: m/z 199.1. Deviations may indicate impurities or incorrect functionalization .
    • HPLC: Use C18 columns with acetonitrile/water gradients to assess purity (>98% for biological assays) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer: The compound is sensitive to:

  • Hydrolysis: Store at –20°C in anhydrous DMSO or under nitrogen to prevent carbamate cleavage in humid environments .
  • Light/Oxidation: Protect from UV exposure and use amber vials; add antioxidants (e.g., BHT at 0.1% w/w) for long-term storage . Stability data for analogs shows decomposition <5% over 6 months at –20°C .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
  • Toxicity: While acute toxicity data is limited, assume LD₅₀ > 500 mg/kg (oral, rat) based on structural analogs .

Advanced Research Questions

Q. How can this compound serve as an intermediate in targeted drug delivery systems?

Methodological Answer: The cyclopropane ring and carbamate group enable:

  • Prodrug Design: The carbamate acts as a protease-cleavable linker. For example, conjugate with anticancer agents (e.g., doxorubicin) via pH-sensitive bonds .
  • Targeted Modifications: Introduce bioorthogonal handles (e.g., azides) at the methylamino group for click chemistry-based targeting . Table 2: Case Studies in Drug Conjugation
ApplicationModificationOutcomeReference
AnticancerDoxorubicin-carbamate conjugate3× higher tumor uptake vs. free drug
AntibioticCyclopropane-fluoroquinolone hybridEnhanced bacterial membrane penetration

Q. What strategies resolve contradictions in spectroscopic data during structural validation?

Methodological Answer: Discrepancies often arise from:

  • Tautomerism: Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria (e.g., amine-carbamate tautomers) .
  • Impurity Peaks: Compare HPLC traces with synthetic intermediates to trace byproducts (e.g., hydrolyzed carbamates) .
  • Crystal Polymorphism: Perform X-ray crystallography to confirm solid-state structure vs. solution NMR data .

Q. How can structural modifications enhance the compound’s metabolic stability?

Methodological Answer:

  • Cyclopropane Rigidity: Replace methylamino with bulkier groups (e.g., tert-butylamino) to sterically hinder cytochrome P450 oxidation .
  • Isotope Labeling: Incorporate deuterium at benzylic positions to slow metabolism (e.g., C-D bonds in cyclopropane) .
  • Prodrug Approaches: Replace tert-butyl with enzymatically cleavable groups (e.g., p-nitrophenyl) for controlled release .

Q. What computational methods predict interactions of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model carbamate-binding pockets .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess cyclopropane ring stability in lipid bilayers .
  • QSAR Models: Correlate logP values (calculated: 1.8) with membrane permeability for lead optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate
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tert-Butyl N-{1-[(methylamino)methyl]cyclopropyl}carbamate

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